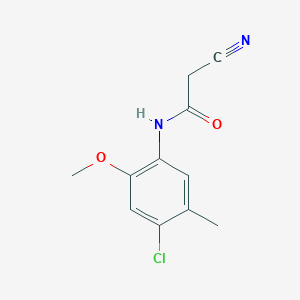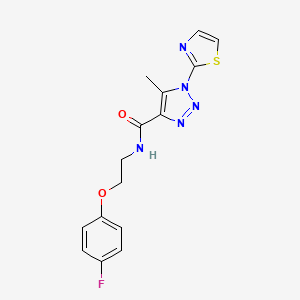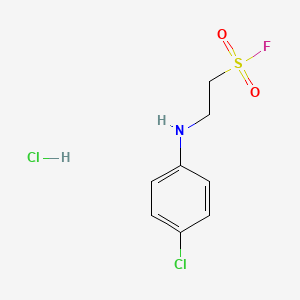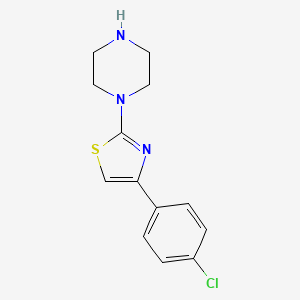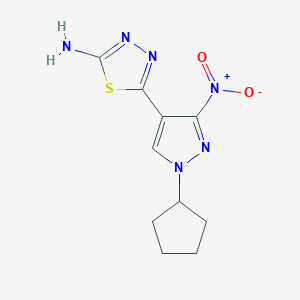
5-(1-Cyclopentyl-3-nitro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Cyclopentyl-3-nitro-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine, commonly known as CPNPT, is a compound that has gained significant attention in the scientific community due to its potential therapeutic properties. CPNPT belongs to the class of thiadiazole derivatives, which have shown promising results in the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of CPNPT is not fully understood. However, studies have shown that CPNPT inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. By inhibiting the activity of COX-2, CPNPT reduces inflammation and pain. CPNPT has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects
CPNPT has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammation. CPNPT has also been shown to induce apoptosis in cancer cells, which can potentially lead to the development of new cancer therapies. Additionally, CPNPT has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPNPT in lab experiments is its high purity, which can be achieved through recrystallization from ethanol. CPNPT is also relatively easy to synthesize, which makes it an attractive compound for research. However, one limitation of using CPNPT in lab experiments is its low solubility in water, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on CPNPT. One area of interest is the development of new anti-inflammatory and analgesic therapies based on the structure of CPNPT. Additionally, CPNPT has shown potential as a treatment for neurodegenerative diseases, and further research in this area could lead to the development of new therapies for these conditions. Finally, the anti-cancer properties of CPNPT warrant further investigation, and future research could lead to the development of new cancer therapies.
Synthesemethoden
The synthesis method of CPNPT involves the reaction of 3-nitro-1H-pyrazole-4-carboxylic acid with thiosemicarbazide in the presence of phosphorous oxychloride. The resulting product is then reacted with cyclopentanone in the presence of sodium ethoxide to obtain CPNPT. The purity of CPNPT can be increased by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
CPNPT has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. CPNPT has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-(1-cyclopentyl-3-nitropyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2S/c11-10-13-12-9(19-10)7-5-15(6-3-1-2-4-6)14-8(7)16(17)18/h5-6H,1-4H2,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQGZVYXSBTLMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)[N+](=O)[O-])C3=NN=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3'-(3-chloro-4-fluorophenyl)-1-(3-methoxybenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2354232.png)

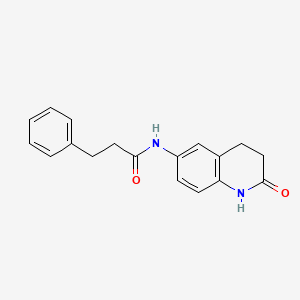

![3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2354239.png)
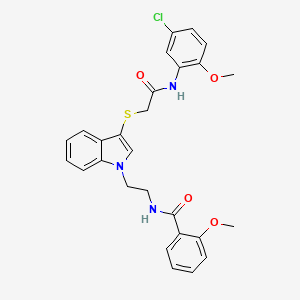
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea](/img/structure/B2354244.png)
